[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid
Description
[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid (CAS: 1647102-86-0) is an organoboron compound with the molecular formula C₁₂H₁₃BO₄ and a molecular weight of 240.04 g/mol . Structurally, it features a naphthalene ring substituted with a methoxymethoxy (-OCH₂OCH₃) group at position 2 and a boronic acid (-B(OH)₂) group at position 1 (Figure 1). This compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, owing to the reactivity of its boronic acid moiety. The methoxymethoxy group enhances solubility in polar solvents and may influence steric and electronic properties during reactions .
Properties
IUPAC Name |
[2-(methoxymethoxy)naphthalen-1-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO4/c1-16-8-17-11-7-6-9-4-2-3-5-10(9)12(11)13(14)15/h2-7,14-15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEKMKFVZBIKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1647102-86-0 | |
| Record name | [2-(methoxymethoxy)naphthalen-1-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the methoxymethoxy group at the 2-position.
Boronic Acid Introduction: . The reaction conditions typically involve the use of a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The naphthalene ring can undergo reduction reactions to form dihydronaphthalene derivatives under suitable conditions.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The naphthalene ring and methoxymethoxy group provide stability and reactivity to the molecule, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Position and Electronic Effects
The reactivity and applications of naphthalene-based boronic acids are highly dependent on the substituent’s position and electronic nature. Key comparisons include:
Key Observations :
- Methoxymethoxy vs.
- Substituent Position : Boronic acids with substituents at position 2 (e.g., 6-methoxy-2-naphthalenyl) exhibit distinct electronic effects compared to those substituted at position 1 (e.g., target compound), altering their reactivity in cross-couplings .
Crystallographic and Stability Data
Crystal structures of related compounds, such as (naphthalen-1-yl)boronic acid (–6, 9–10), reveal polymorphic forms influenced by hydrogen-bonding networks. The methoxymethoxy group in the target compound likely disrupts planar stacking, leading to distinct crystal habits compared to methoxy or methyl analogs. For example:
- Polymorphism: (Naphthalen-1-yl)boronic acid exists in orthorhombic (Pna2₁) and monoclinic (P2₁/c) forms, with hydrogen bonds between boronic acid groups stabilizing the lattice .
- Steric Effects : Bulky substituents like methoxymethoxy may reduce crystallinity, as seen in derivatives with ortho-substituents .
Reactivity in Cross-Coupling Reactions
Boronic acids with electron-donating groups (e.g., methoxy, methoxymethoxy) exhibit faster oxidative addition in Suzuki-Miyaura couplings due to increased electron density at boron. However, steric bulk can hinder transmetalation. Comparative studies suggest:
Biological Activity
[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly due to its unique structural features that allow it to interact with biological targets. This compound has garnered attention for its biological activities, including anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Research indicates that boronic acid compounds can act as enzyme inhibitors, which is crucial in cancer therapy. A study focusing on boronic-imine structured compounds demonstrated significant cytotoxic effects against prostate cancer cells (PC-3) while maintaining higher viability in healthy cells (L929) at various concentrations. Specifically, treatments with 5 µM solutions of related boronic compounds resulted in a decrease in cancer cell viability to 33%, compared to 71% viability in healthy cells . This selective cytotoxicity is promising for developing targeted cancer therapies.
Antimicrobial Properties
The antimicrobial activity of boronic acids, including [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid, has been evaluated against various microorganisms. In particular, studies have shown that these compounds exhibit effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm depending on the specific compound and concentration used . This suggests potential applications in treating bacterial infections.
Antioxidant Activity
Antioxidant properties are another significant aspect of boronic acid derivatives. Various assays, including DPPH and ABTS methods, have demonstrated that these compounds possess substantial antioxidant capabilities, comparable to standard antioxidants like α-Tocopherol and BHT. This activity may contribute to protective effects against oxidative stress-related diseases .
The mechanism through which [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid exerts its biological effects is primarily through enzyme inhibition. Boronic acids can form reversible covalent bonds with the active site of serine proteases and other enzymes, effectively blocking their activity. This interaction can disrupt critical pathways in cancer cell proliferation and microbial growth .
Comparative Analysis of Biological Activities
Case Studies and Research Findings
- Cytotoxicity Study : A study involving various boronic compounds showed that specific derivatives could significantly lower the viability of prostate cancer cells while preserving healthy cell integrity. The research employed MTS assays for quantifying cell viability after treatment with different concentrations of the compounds over 24 to 72 hours .
- Antimicrobial Efficacy : In a separate investigation, several boronic compounds were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited strong antimicrobial properties, particularly against resistant strains like MRSA, highlighting their potential as therapeutic agents in infectious diseases .
- Antioxidant Assessment : The antioxidant activity of boronic acids was evaluated through multiple assays, revealing robust protective effects against oxidative damage. This suggests potential applications not only in cancer therapy but also in the management of oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or halogen-boronic acid exchange. For structurally similar boronic acids, a common approach involves reacting a halogenated precursor (e.g., 1-bromo-2-(methoxymethoxy)naphthalene) with bis(pinacolato)diboron or trimethylborate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous THF at 80–100°C . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.
Q. How is [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid characterized structurally?
- Methodology :
- X-ray crystallography : Single-crystal diffraction using a Bruker CMOS diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves the molecular structure. Data refinement with SHELXL and visualization via OLEX2 confirm bond lengths (e.g., B–O ≈ 1.36 Å) and hydrogen-bonding networks.
- Spectroscopy : ¹¹B NMR (δ ≈ 30 ppm for boronic acid), ¹H/¹³C NMR, and IR (B–O stretch ~1340 cm⁻¹) validate functional groups .
Q. What are the primary applications of this compound in organic synthesis?
- Key Applications :
- Suzuki-Miyaura Coupling : Acts as a nucleophilic partner to synthesize biaryl systems, leveraging its boronic acid group for C–C bond formation under Pd catalysis .
- Protecting Group Strategies : The methoxymethoxy (MOM) group enhances solubility and stability during multi-step syntheses, particularly in polar aprotic solvents like DMF .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography to confirm structural assignments. For example, unexpected ¹H NMR splitting may arise from hindered rotation of the MOM group, resolved via variable-temperature NMR .
- Computational Aids : Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict NMR chemical shifts and optimize geometry, reducing ambiguity .
Q. What strategies optimize crystallization to isolate polymorphic forms of this compound?
- Methodology :
- Solvent Screening : Test solvents with varying polarity (e.g., DMSO, EtOH, hexane) to induce distinct polymorphs. Slow evaporation at 4°C often yields high-quality crystals .
- Refinement Tools : Use SHELXL to refine crystal parameters (e.g., space group P2₁/c, unit cell dimensions a = 14.85 Å, b = 6.10 Å) and identify hydrogen-bonding motifs (e.g., O–H⋯O interactions) that stabilize polymorphs .
Q. How does the methoxymethoxy substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Electronic Effects : The MOM group’s electron-donating nature increases the electron density at the boronic acid, enhancing oxidative addition with Pd(0) catalysts .
- Steric Considerations : Substituent positioning (ortho vs. para) impacts steric hindrance; computational modeling (e.g., Molecular Operating Environment) predicts steric maps to optimize coupling efficiency .
Q. What advanced techniques quantify boronic acid-diol interactions for biomedical applications?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize diol-containing biomolecules (e.g., glycoproteins) on a sensor chip to measure binding kinetics (kₐ, kd) with the boronic acid .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in buffer systems (pH 7.4 PBS) to assess affinity under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
